alpha-Chamigrene

Description

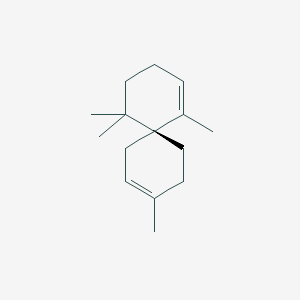

Structure

3D Structure

Properties

CAS No. |

19912-83-5 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(6R)-1,5,5,9-tetramethylspiro[5.5]undeca-1,9-diene |

InChI |

InChI=1S/C15H24/c1-12-7-10-15(11-8-12)13(2)6-5-9-14(15,3)4/h6-7H,5,8-11H2,1-4H3/t15-/m1/s1 |

InChI Key |

SIBCECUUMHIAAM-OAHLLOKOSA-N |

SMILES |

CC1=CCC2(CC1)C(=CCCC2(C)C)C |

Isomeric SMILES |

CC1=CC[C@@]2(CC1)C(=CCCC2(C)C)C |

Canonical SMILES |

CC1=CCC2(CC1)C(=CCCC2(C)C)C |

Origin of Product |

United States |

Occurrence and Natural Distribution of Alpha Chamigrene

Isolation from Marine Organisms

Marine environments, particularly red algae and the molluscs that feed on them, are significant sources of alpha-chamigrene and related chamigrane-type sesquiterpenes.

Red Algae (e.g., Laurencia species)

The genus Laurencia, a type of marine red alga (Rhodomelaceae), is a well-established source of a wide array of halogenated sesquiterpenoids, including those of the chamigrane type iomcworld.comresearchgate.net. Various Laurencia species have been reported to contain this compound and its halogenated derivatives. For instance, Laurencia nangii collected from Borneo Island has yielded 2,10-dibromo-3-chloro-α-chamigrene researchgate.net. Laurencia composita from Japan has also been found to contain highly oxidized α-chamigrene-type sesquiterpenes as major secondary metabolites researchgate.net. Another study on Laurencia composita from southern Japan reported the presence of 2,10-dibromo-3-chloro-α-chamigrene and 2,10-dibromo-3-chloro-9-hydroxy-α-chamigrene researchgate.net. An unidentified Laurencia species from Okinawan waters yielded 2,10-dibromo-3-chloro-alpha-chamigrene nih.gov. Laurencia majuscula from Mantanani Island, North Borneo, was found to contain 2-chloro-3-hydroxy-α-chamigren-9-one, among other halogenated chamigrenes thieme-connect.com. A Laurencia species collected in Muroran contained 2,10-dibromo-3-chloro-9-hydroxy-α-chamigrene mdpi.com.

Marine Molluscs (e.g., Aplysia dactylomela)

Marine molluscs, particularly sea hares of the genus Aplysia, are known to accumulate secondary metabolites from their algal diet in their digestive glands mdpi.comsemanticscholar.org. Aplysia dactylomela, commonly known as the spotted sea hare, is a herbivorous mollusc that feeds predominantly on red algae, including Laurencia species mdpi.comsemanticscholar.org. As a result, compounds found in their tissues often originate from these dietary sources mdpi.comsemanticscholar.org. Chamigrenes have been reported to occur in Aplysia dactylomela collected from Brazilian waters mdpi.comsemanticscholar.org. While this compound itself is not always explicitly listed as isolated directly from Aplysia dactylomela in the search results, the presence of chamigrane sesquiterpenes like dactylone and aplydactone, which are related to the chamigrene skeleton, has been noted in this species umich.educhemistryviews.orgnih.gov. The isolation of 5-acetoxy-2,10-dibromo-3-chloro-7,8-epoxy-α-chamigrene from the sea hare Aplysia parvula and the red seaweed Laurencia filiformis further supports the link between Laurencia species and chamigrene presence in sea hares researchgate.net.

Presence in Terrestrial Organisms

This compound is not exclusively found in marine environments and has been identified in several terrestrial organisms, including higher plants, bryophytes, and fungi.

Higher Plants (e.g., Garcinia gardneriana, Valeriana rigida)

This compound has been identified in the essential oils of certain higher plants. The essential oil from the leaves and fruits of Garcinia gardneriana (Clusiaceae), a native plant of Brazil, has been shown to contain this compound as one of its major compounds researchgate.netresearchgate.net. Its presence in G. gardneriana leaves collected during the vegetative period may be associated with the plant's defense mechanisms . Analysis of the essential oil from the roots of Valeriana rigida (Caprifoliaceae) growing in Ecuador identified beta-chamigrene (B1209230) among its components researcher.lifemdpi.comresearchgate.netdntb.gov.uascilit.combvsalud.orgresearchgate.netmdpi.com. While this compound was not explicitly listed as a major compound in the provided snippets for Valeriana rigida, the presence of the related beta-chamigrene indicates the occurrence of chamigrane-type sesquiterpenes in this plant genus.

Bryophytes (e.g., Marchantia polymorpha)

Bryophytes, such as liverworts, are also producers of secondary metabolites, including terpenoids researchgate.net. Marchantia polymorpha, commonly known as common liverwort, has been reported to contain chamigrane-type sesquiterpenoids. Alpha- and beta-chamigrene, along with ent-9-oxo-α-chamigrene, have been identified in Marchantia polymorpha researchgate.netpreprints.orgnih.govmdpi.compreprints.org. These chamigranes, along with cuparanes and thujopsanes, are considered characteristic sesquiterpenoids of M. polymorpha, and their presence can vary among subspecies mdpi.compreprints.org. The low-molecular-weight isoprenoid fraction from M. polymorpha extract has been shown to contain alpha-chamigren-9-one nih.gov.

Biosynthetic Pathways of Alpha Chamigrene

Enzymatic Mechanisms of Alpha-Chamigrene Synthase Activity

Sesquiterpene synthases are key enzymes in the biosynthesis of C15 hydrocarbons, utilizing farnesyl diphosphate (B83284) as their substrate. nih.govnih.gov These enzymes belong to the larger family of terpene synthases, which are responsible for generating a vast number of terpenoid compounds through complex carbon-carbon bond forming reactions. nih.gov Catalysis by STSs is dependent on the presence of metal cofactors, typically three Mg²⁺ ions, coordinated by conserved motifs within the enzyme structure, such as the aspartate-rich DDxxD/E motif and the NSE/DTE triad. nih.gov

Conversion of Farnesyl Diphosphate (FPP) to this compound

The initial step in the enzymatic conversion of FPP by sesquiterpene synthases involves the metal-mediated ionization of the diphosphate anion. nih.govnih.gov This cleavage of the pyrophosphate group generates a highly reactive allylic carbocation, specifically the transoid (2E,6E)-farnesyl cation. nih.govnih.govnih.gov This farnesyl cation serves as the first key intermediate in the reaction cascade catalyzed by STSs. nih.gov The ionization of FPP is a fundamental step that triggers the subsequent cyclization and rearrangement processes leading to the diverse sesquiterpene skeletons. nih.govnih.govnih.gov

Analysis of Cyclization and Rearrangement Steps

Following the formation of the initial farnesyl cation, the biosynthesis of this compound involves a complex series of intramolecular cyclization and rearrangement steps. The reactive carbocation intermediates are chaperoned within the enzyme's binding pocket, which plays a crucial role in guiding the folding of the isoprenyl chain and directing the reaction pathway. nih.gov While the precise step-by-step mechanism leading specifically to the this compound skeleton can be intricate and enzyme-dependent, the general process involves electrophilic cyclization reactions. These cyclizations can occur onto the remaining double bonds of the farnesyl cation or its isomerized forms, potentially leading to the formation of various ring sizes. nih.gov The characteristic spiro[5.5]undecane core of chamigrenes, featuring a quaternary stereogenic center at the spiro junction, arises from specific cyclization and rearrangement events dictated by the enzyme's active site architecture. tcmsp-e.comwikipedia.orgthegoodscentscompany.com

Enzyme-Substrate Interaction Specificity in Sesquiterpene Biosynthesis

The remarkable diversity of sesquiterpenes produced from a single substrate, FPP, is largely attributed to the high product specificity of individual sesquiterpene synthases. nih.govuni.lu The binding pocket of a particular STS determines how the isoprenyl chain folds and how the reactive carbocation intermediates are stabilized and transformed, thereby defining the final product profile. nih.gov Structural studies of sesquiterpene synthases have provided insights into the conformational changes that occur upon binding of metal cofactors and substrate to the active site. nih.gov Specific residues and structural regions within the enzyme's active site, including loops like the H-α1 loop, have been shown to play a significant role in catalysis and influencing the product outcome. nih.gov Computational approaches combining sequence and structure information have been used to investigate the specificity of precursor cation formation in STSs, suggesting that cation specificity is determined early in the reaction. nih.gov These studies aim to pinpoint residues and distant functional contacts that influence cation formation and reaction pathway selection, ultimately contributing to the enzyme's specificity for producing particular sesquiterpenes, such as this compound. nih.gov

Proposed Biogenetic Routes for Chamigrene-Type Metabolites

Beyond the direct enzymatic cyclization of FPP, alternative or related biogenetic pathways have been proposed for the formation of certain chamigrene-type metabolites, particularly those found in marine organisms and often featuring halogenation.

Formation from γ-Bisabolene Precursors

Some halogenated chamigrene derivatives, such as 10-bromo-alpha-chamigrene isolated from marine algae, are thought to be biosynthesized from gamma-bisabolene precursors. hznu.edu.cnuni.luwikipedia.org Proposed routes for these halogenated compounds often involve the participation of halonium ions (such as a bromonium ion) which initiate cyclization cascades. uni.luwikipedia.org These pathways can involve intermediate bromonium and cyclic carbocation species, leading to the formation of the characteristic spirocyclic chamigrene skeleton with the incorporation of halogen atoms. uni.luwikipedia.org For instance, a proposed route for 10-bromo-alpha-chamigrene from gamma-bisabolene involves a sequence initiated by electrophilic attack, followed by intramolecular cyclization and subsequent steps. uni.lunih.gov

Biogenetic Relationships to Other Chamigrene-Type Sesquiterpenes

The chamigrene skeleton is biogenetically related to other sesquiterpenes, and these relationships can often be traced back to common carbocation intermediates derived from FPP. The bisabolyl cation, for example, is considered a key intermediate that can branch into pathways leading to a variety of sesquiterpene skeletons, including chamigrene, isochamigrene, and other related structures like thujopsene (B1203592) and cuprenene. guidetopharmacology.orgresearchgate.net These biogenetic relationships highlight the intricate network of transformations catalyzed by different terpene synthases acting on common isoprenoid precursors or early intermediates. The diverse structures arising from these shared intermediates underscore the subtle yet significant differences in the enzymatic control over the cyclization and rearrangement cascades.

Here is a table summarizing some of the key compounds discussed in the biosynthesis of this compound:

| Compound Name | Role in Biosynthesis | PubChem CID |

| Farnesyl Diphosphate | Universal precursor for sesquiterpenes | 445713 wikipedia.orgnih.govctdbase.org |

| This compound | Target compound, spirocyclic sesquiterpene | 442351 thegoodscentscompany.comnih.govuni.lunih.gov |

| Gamma-Bisabolene | Proposed precursor for some chamigrene-type metabolites | 3033866 nih.govnih.govresearchgate.netwikidata.org |

| Beta-Chamigrene (B1209230) | Related chamigrene-type sesquiterpene | 442353 tcmsp-e.comnih.govguidetopharmacology.orgnih.govuni.lu |

| Thujopsene | Biogenetically related sesquiterpene | 442402 hznu.edu.cnwikipedia.org |

Chemical Synthesis of Alpha Chamigrene and Its Analogs

Total Synthesis Approaches for Alpha-Chamigrene

Total synthesis strategies for this compound have explored different methodologies to assemble the spirocyclic skeleton and establish the correct stereochemistry.

Racemic total syntheses of this compound and related spirocyclic compounds have employed diverse reactions to construct the spiro[5.5]undecane core without controlling the stereochemistry at the spiro center. While specific details on the application of the de Mayo reaction or Ireland ester Claisen rearrangement directly to racemic this compound synthesis were not extensively detailed in the search results, these reactions are general methods for constructing carbon frameworks that could potentially be adapted for chamigrene synthesis. Ring-closing metathesis (RCM), however, has been explicitly utilized in the synthesis of racemic this compound and other spirocyclic systems. durham.ac.ukresearchgate.net RCM is a powerful tool for forming rings through the intramolecular coupling of two terminal alkenes, catalyzed by metal alkylidenes. researchgate.netresearchgate.netwikipedia.org This approach can efficiently construct cyclic olefins, including the spirocyclic core of chamigrenes. researchgate.netresearchgate.net

Enantioselective total syntheses are crucial for obtaining this compound in a single enantiomeric form, which is often essential for studying its biological activity and for potential pharmaceutical applications. Several strategies have been developed to achieve enantiocontrol during the construction of the spirocyclic core and the quaternary stereocenter. nih.govscispace.comresearchgate.netnih.govscilit.comstanford.edunih.govresearcher.lifenih.govresearchgate.netcaltech.eduacs.orgrsc.orgresearchgate.netnih.govrsc.orgcatalysis.blogua.esdicp.ac.cn

One effective strategy for the enantioselective synthesis of chamigrenes involves sequential enantioselective decarboxylative allylation. nih.govscispace.comresearchgate.netresearchgate.netnih.govcaltech.edumolaid.com This method is particularly useful for generating the all-carbon quaternary stereocenter characteristic of the chamigrene scaffold. nih.govscispace.comresearchgate.netresearchgate.net The process typically involves the palladium-catalyzed allylation of a pronucleophile, with chirality being induced by a chiral ligand, such as a phosphinooxazoline (PHOX) ligand. nih.govscispace.com This approach has been demonstrated as a general platform for accessing the chamigrene natural product family in enantioenriched form. nih.gov

Ring-closing olefin metathesis (RCM) plays a significant role in constructing the spirocyclic core in enantioselective routes to chamigrenes. nih.govscispace.comresearchgate.netresearchgate.netnih.govcaltech.edumedwinpublishers.com Following the establishment of the quaternary stereocenter, often via enantioselective allylation, RCM can be employed to form the second ring of the spiro[5.5]undecane system and install the required olefin functionality. nih.govscispace.comresearchgate.netresearchgate.net This key step can efficiently generate the spirocyclic framework from a suitable acyclic or monocyclic precursor containing two terminal alkenes. researchgate.netresearchgate.netwikipedia.org The development of highly active and functional group tolerant ruthenium-based catalysts, such as Grubbs catalysts, has been instrumental in the successful application of RCM in complex molecule synthesis, including chamigrenes. researchgate.netwikipedia.orgmedwinpublishers.com

Catalytic asymmetric spirocyclizing Diels-Alder reactions of enones represent a powerful and direct approach for constructing the spirocyclic core with simultaneous control of multiple stereocenters, including the challenging quaternary spiro center. researcher.lifeacs.orgrsc.orgresearchgate.netnih.govcatalysis.blogua.esresearchgate.netacs.org This strategy involves the cycloaddition between a diene and an enone, catalyzed by a chiral catalyst, typically a strongly acidic and confined imidodiphosphorimidate (IDPi) catalyst. researcher.lifeacs.orgresearchgate.netnih.gov This method has been successfully applied in the enantioselective total and formal syntheses of various sesquiterpenes, including this compound and beta-chamigrene (B1209230), yielding products with high enantio- and regioselectivities. researcher.lifeacs.orgresearchgate.netnih.govacs.org The high acidity and confined chiral environment of the catalyst are crucial for controlling the stereo- and regiochemical outcome of the reaction. researcher.lifeacs.orgresearchgate.net

A unified approach for the enantioselective synthesis of brominated chamigrene sesquiterpenes, which include this compound analogs, has been achieved through a stereospecific bromopolyene cyclization. nih.govscilit.comstanford.edunih.govresearchgate.netdicp.ac.cnresearchgate.net This method is initiated by the solvolysis of an enantioenriched vicinal bromochloride. nih.govscilit.comstanford.edunih.govresearchgate.netdicp.ac.cn The enantiospecific solvolytic cyclization of the enantioenriched bromochloride enables the construction of the bromocyclohexane (B57405) motif and the spirocyclic framework with high stereocontrol. nih.govstanford.edunih.govdicp.ac.cn Access to the enantioenriched vicinal bromochloride intermediates is often achieved through highly chemo-, diastereo-, and enantioselective catalytic bromochlorination of allylic alcohols. nih.govstanford.edudicp.ac.cnthieme-connect.com This strategy provides a general route to access the halogenated chamigrene family. nih.govstanford.edudicp.ac.cn

Enantioselective Total Syntheses

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) has emerged as a powerful method for the enantioselective construction of all-carbon quaternary stereocenters, a key feature of the chamigrene skeleton. nih.govcaltech.edunih.gov This approach typically involves the reaction of a pro-chiral enolate or equivalent with an allylic electrophile in the presence of a chiral palladium catalyst. The utility of this method for accessing the chamigrene family of natural products has been demonstrated. nih.govcaltech.edu For instance, the Stoltz group successfully applied an asymmetric decarboxylative allylic alkylation reaction utilizing an allyl enol carbonate approach for enolate generation to construct the crucial quaternary stereocenter found in compounds like this compound. nih.govcaltech.edu This method allows for the efficient and enantioselective formation of the spirocyclic core, paving the way for the synthesis of complex chamigrene natural products. nih.govcaltech.eduresearchgate.net

Synthetic Strategies for this compound Derivatives

Synthetic efforts towards this compound derivatives have explored various routes, including the synthesis of halogenated analogs and the construction of oxacyclic chamigrene skeletons.

Synthetic Strategies for this compound Derivatives

Halogenated this compound Analogs (e.g., 10-Bromo-α-Chamigrene)

Halogenated chamigrene analogs, such as 10-bromo-α-chamigrene, are a significant subclass of these natural products, predominantly found in marine Laurencia species. askfilo.comdicp.ac.cnnih.gov The biosynthesis of 10-bromo-α-chamigrene is proposed to occur from γ-bisabolene through a route involving bromonium ion-induced cyclization. askfilo.comchegg.com

Synthetic approaches to 10-bromo-α-chamigrene and other halogenated derivatives have been developed. One biomimetic-type synthesis of dl-10-bromo-α-chamigrene was achieved through bromonium ion-induced cyclization of methyl 2,3-cis-farnesoate using 2,4,4,6-tetrabromocyclohexadienone. oup.comcapes.gov.br

A unified enantioselective approach for the synthesis of brominated chamigrene sesquiterpenes, including (-)-α- and (-)-ent-β-bromochamigrene, has been reported. dicp.ac.cnnih.gov This strategy relies on a stereospecific bromopolyene cyclization initiated by the solvolysis of an enantioenriched vicinal bromochloride. dicp.ac.cnnih.gov Access to the interhalogenated motif was made possible by highly chemo-, diastereo-, and enantioselective bromochlorination of an allylic alcohol. dicp.ac.cnnih.gov

Oxacyclic Chamigrene Skeleton Synthesis

While many chamigrenes are carbocyclic, some natural products feature an oxacyclic chamigrene skeleton. Two such compounds, oxachamigrene and 5-acetoxyoxachamigrene, have been isolated from Laurencia obtusa. researchgate.netiomcworld.comresearchgate.netacs.org These compounds represent a novel structural type within the chamigrene family. researchgate.netacs.org The isolation and structural elucidation of these oxacyclic derivatives suggest potential biogenetic pathways involving oxygen incorporation into the chamigrene framework. researchgate.netacs.org Synthetic strategies towards these oxacyclic structures would need to address the formation of the ether linkage within the spirocyclic system. While the provided search results mention the isolation of these compounds and propose a biogenetic route, detailed synthetic strategies specifically for the oxacyclic chamigrene skeleton are not elaborated upon in the snippets.

Methodological Advancements in Chamigrene Synthesis

The synthesis of chamigrenes has driven the development of new methodologies, particularly in the areas of stereocontrolled construction of all-carbon quaternary stereocenters and the application of computational studies.

Methodological Advancements in Chamigrene Synthesis

Stereocontrolled Construction of All-Carbon Quaternary Stereocenters

The construction of all-carbon quaternary stereocenters is a significant challenge in organic synthesis due to steric congestion and the need for precise stereochemical control. nih.govresearchgate.net The chamigrene skeleton, with its central quaternary carbon, has served as a benchmark for evaluating new methods in this area. nih.govcaltech.edu

Palladium-catalyzed asymmetric allylic alkylation, as discussed earlier, is a prominent method for achieving this. nih.govcaltech.edunih.gov Other strategies for the stereocontrolled construction of all-carbon quaternary stereocenters relevant to complex molecule synthesis have also been developed. These include catalytic asymmetric House-Meinwald rearrangement for the synthesis of chiral ketones bearing α all-carbon quaternary stereocenters and cobalt-catalyzed asymmetric olefin isomerization to construct remote all-carbon quaternary stereocenters. chinesechemsoc.org These advancements contribute to the broader toolkit available for synthesizing complex molecules like chamigrenes.

Computational Studies in Reaction Mechanisms and Selectivity

Computational studies, particularly using density functional theory (DFT), play a crucial role in understanding the mechanisms and selectivities of chemical reactions relevant to chamigrene synthesis. researchgate.netescholarship.orgnih.gov These studies can provide insights into transition states, energy profiles, and the factors governing stereo- and regioselectivity. escholarship.orgchemrxiv.org

For instance, computational studies have been employed to shed light on the origin of reactivity and selectivity in catalytic enantioselective Diels-Alder reactions that can be used to synthesize spirocyclanes featuring congested quaternary stereogenic spirocenters, relevant to the chamigrene core. researchgate.net Computational chemistry techniques are also used to explore reaction mechanisms from kinetic, thermodynamic, and dynamic perspectives, helping to understand reaction pathways and the origins of selectivity in various organic and organometallic systems, including those relevant to natural product synthesis. escholarship.orgnih.gov While specific computational studies solely focused on this compound synthesis mechanisms were not detailed in the provided snippets, the general application of computational methods to understand complex reaction pathways and selectivity in related synthetic transformations highlights their importance in this field.

Spectroscopic Characterization and Structural Analysis of Alpha Chamigrene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of natural products like alpha-chamigrene, offering insights into the molecular skeleton and the environment of individual nuclei. core.ac.uk

Detailed 1D NMR (¹H and ¹³C NMR) Signal Assignments

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule, as well as their chemical environments. The chemical shifts (δ) and coupling constants (J) observed in these spectra are characteristic of specific functional groups and structural features. For this compound and related chamigrene sesquiterpenes, ¹H and ¹³C NMR spectra have been reported, aiding in the initial assignment of signals to different parts of the molecule. nih.govthieme-connect.comcaltech.eduresearchgate.net

Detailed assignment of ¹H NMR signals involves analyzing chemical shifts, multiplicities (singlet, doublet, triplet, quartet, multiplet), and coupling constants, which reveal the connectivity of protons to their neighbors. ¹³C NMR spectra, often complemented by DEPT (Distortionless Enhancement by Polarization Transfer) experiments, help identify the types of carbon atoms (methyl, methylene, methine, quaternary). core.ac.uknih.govthieme-connect.comcaltech.eduresearchgate.net

2D NMR Techniques (e.g., COSY, TOCSY, HSQC-ED, HMBC, NOESY) for Structural Elucidation

Two-dimensional NMR techniques are crucial for establishing correlations between nuclei and assembling the structural fragments identified by 1D NMR into a complete molecular structure. core.ac.uknih.govresearchgate.netweebly.com

COSY (COrrelation SpectroscopY): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds (vicinal or geminal coupling). nih.govresearchgate.netprinceton.edu COSY data helps trace proton connectivities throughout the molecule, building proton spin systems. core.ac.uknih.govresearchgate.net

TOCSY (TOtal Correlation SpectroscopY): TOCSY shows correlations between all protons within a coupled spin system. researchgate.netprinceton.edu This is particularly useful for identifying coupled networks of protons in aliphatic chains or rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). core.ac.uknih.govresearchgate.netprinceton.edu HSQC-ED (HSQC with Edited or Enhanced Dispersion) can provide information about the multiplicity of the carbon (CH, CH₂, CH₃). core.ac.uk HSQC data is essential for assigning proton signals to their corresponding carbons. core.ac.uknih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two, three, or even four bonds. nih.govresearchgate.netprinceton.edu These long-range correlations are vital for connecting different structural fragments and establishing the quaternary carbons within the molecule. core.ac.uknih.govresearchgate.net

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY shows correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. researchgate.netprinceton.edu This technique is invaluable for determining the relative stereochemistry and conformation of a molecule by identifying protons that are in close proximity in 3D space. researchgate.net

The combined analysis of these 2D NMR data sets allows for the comprehensive assignment of all proton and carbon signals and the unambiguous determination of the planar structure of this compound. core.ac.uknih.govresearchgate.net Studies on chamigrene derivatives frequently utilize these techniques for complete structural elucidation. thieme-connect.comresearchgate.netresearchgate.net

Stereochemical Analysis via NMR and Mosher Ester Derivatives

Determining the relative and absolute stereochemistry of chiral centers in this compound is critical for understanding its specific isomeric form. NMR techniques, particularly NOESY, play a significant role in establishing relative stereochemistry by identifying through-space correlations between protons on chiral centers. researchgate.net

For determining absolute stereochemistry, especially for compounds with hydroxyl groups, the Mosher ester method is a widely used NMR-based technique. researchgate.netutoronto.causm.eduyoutube.com This method involves derivatizing a chiral alcohol with enantiomerically pure α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. usm.eduyoutube.com The ¹H and ¹⁹F NMR spectra of these diastereomers exhibit distinct chemical shifts due to the influence of the chiral MTPA moiety. utoronto.causm.eduyoutube.com By analyzing the differential shielding effects observed in the NMR spectra of the two diastereomeric Mosher esters, the absolute configuration of the original chiral center can be assigned. utoronto.causm.eduyoutube.com While this compound itself is a hydrocarbon, related chamigrene natural products with hydroxyl groups have had their absolute stereochemistry determined using the Mosher ester method. researchgate.net This demonstrates the applicability of this technique within the chamigrene family.

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming its molecular formula and gaining structural insights.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is a powerful hyphenated technique used for separating volatile and semi-volatile compounds in a mixture and subsequently identifying them based on their mass spectra. nih.govmdpi.comshimadzu.com In GC-MS, compounds are first separated by gas chromatography based on their boiling points and interaction with the stationary phase. shimadzu.com As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. shimadzu.comscioninstruments.com Electron Ionization (EI) is a common ionization method in GC-MS that produces characteristic fragmentation patterns that can be matched against spectral libraries (e.g., NIST) for compound identification. shimadzu.comscioninstruments.com

GC-MS has been widely used for the identification of this compound in essential oils and extracts from various natural sources. innovareacademics.innih.govnih.gov The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 204, corresponding to its molecular formula C₁₅H₂₄. nih.govnist.gov The fragmentation pattern, with characteristic fragment ions, serves as a fingerprint for identifying this compound. ucm.es For instance, the NIST WebBook provides an electron ionization mass spectrum for (-)-alpha-chamigrene with a molecular weight of 204.3511. nist.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a technique that provides highly accurate mass measurements of ions, allowing for the precise determination of a compound's elemental composition. core.ac.uknih.gov ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, making it suitable for determining the molecular weight of polar or less volatile compounds. scioninstruments.com The high resolving power of HRESIMS allows differentiation between ions with very close nominal masses, providing a high degree of confidence in the assigned molecular formula.

HRESIMS has been applied in the structural characterization of chamigrene derivatives, including halogenated ones, to confirm their molecular formulas. thieme-connect.comresearchgate.netnih.gov While this compound itself is a hydrocarbon and more amenable to EI-MS, HRESIMS is valuable for analyzing functionalized chamigrenes, providing accurate mass data for molecular formula determination. For example, studies on halogenated chamigrenes report HRESIMS data to confirm the elemental composition of isolated compounds. thieme-connect.comresearchgate.netnih.gov

Infrared (IR) Spectroscopy for Functional Group Elucidation

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by analyzing the vibrations of its chemical bonds savemyexams.com. While specific, detailed IR spectral data solely for the parent this compound compound is not extensively provided in the immediately available literature, studies on chamigrene derivatives offer insights into characteristic absorption bands expected within the chamigrene framework.

IR spectroscopy has been employed in the structural characterization of novel lactone chamigrene-derived metabolites. For instance, absorptions corresponding to α,β-unsaturated carbonyl and carbonyl ester groups were observed in the IR spectra of these derivatives si.edu. Specifically, bands at 1680 cm⁻¹ and 1757 cm⁻¹ were noted, indicative of these functionalities si.edu. Another study on a different chamigrene derivative observed a carbonyl group absorption at 1710 cm⁻¹ si.edu. The presence of a terminal acetylenic group in a related C15-acetogenin from Laurencia species, along with α-chamigrene, was indicated by an IR absorption at 3293 cm⁻¹ informahealthcare.com.

General IR principles indicate that C-H stretching vibrations in alkanes typically appear between 3000 and 2850 cm⁻¹, while =C-H stretches in alkenes are observed between 3100 and 3000 cm⁻¹ libretexts.org. C=C stretching vibrations in alkenes are generally found between 1620 and 1680 cm⁻¹ savemyexams.comlibretexts.org. Given the structure of this compound with its alkene functionalities and alkyl groups, characteristic absorptions in these regions would be expected in its IR spectrum.

X-ray Crystallography in Structural Confirmation

X-ray crystallography is a definitive technique for determining the precise three-dimensional structure and absolute stereochemistry of crystalline compounds nih.gov. While obtaining suitable crystals of this compound itself for X-ray analysis can be challenging, this technique has been successfully applied to confirm the structures and absolute configurations of various halogenated and oxygenated chamigrene derivatives si.edunih.govmolaid.com.

Studies on novel lactone chamigrene-derived metabolites have utilized X-ray analysis to determine the absolute stereochemistry of certain compounds within this structural class si.edu. For example, the absolute stereochemistry of compounds 3 and 4, identified as tricyclic polyoxygenated chamigrenes, was determined by X-ray analysis si.edu.

Furthermore, X-ray crystallography has been instrumental in establishing the structures of halogenated chamigrene derivatives isolated from natural sources nih.govmolaid.com. The structure of 2,10-dibromo-3-chloro-alpha-chamigrene, a known halogenated compound isolated alongside new brominated metabolites from Laurencia species, was established through spectroscopic data and X-ray crystallographic analysis nih.gov. X-ray diffraction analysis of a specific brominated chamigrene derivative has also been used to determine its absolute configuration, which then allowed the absolute configurations of other related halogenated chamigrene derivatives, including 10-bromo-α-chamigrene, to be elucidated by chemical correlation molaid.com.

Structure Activity Relationship Studies of Alpha Chamigrene and Its Analogs

Correlation of Structural Features with Biological Activities

The spiro[5.5]undecane core and the quaternary stereocenter are defining features of chamigrenes and are fundamental to their biological interactions. wikipedia.orgnih.gov The presence and position of double bonds and methyl groups on this core structure contribute to the specific conformation and electronic properties of individual chamigrene analogs, which in turn affect their binding to biological targets. While general correlations are observed within the chamigrene family, specific activities are often linked to the unique substitution patterns of individual compounds. For instance, chamigrene-type sesquiterpenoids from Laurencia chondrioides have shown inhibitory activity against fish and human pathogenic bacteria. nii.ac.jp The presence of alpha- and beta-chamigrene (B1209230) in Marchantia polymorpha has also been noted in the context of biologically active compounds from this liverwort. preprints.org

Influence of Halogenation on Biological Potency

Halogenation is a common modification observed in many naturally occurring chamigrene derivatives, particularly those isolated from marine sources like red algae of the genus Laurencia. nih.govmdpi.com The introduction of halogen atoms, such as bromine and chlorine, significantly impacts the biological activity of chamigrenes. mdpi.com Halogenation can alter the lipophilicity, electronic distribution, and reactivity of the molecule, leading to modulated interactions with biological systems.

For example, halogenated chamigrene derivatives have demonstrated diverse activities, including antifeedant, antifouling, antibacterial, antifungal, and cytotoxic properties. nih.gov Specific examples of halogenated chamigrenes isolated from Laurencia species include elatol (B1200643) and isoobtusol, which have shown cytotoxic effects. researchgate.net The position and type of halogen substitution are crucial for the observed activity. For instance, 2,10-dibromo-3-chloro-alpha-chamigrene is a synthetic derivative with bromine atoms at positions 2 and 10 and a chlorine atom at position 3, and its properties are influenced by these halogen substitutions. ontosight.ai Studies on halogenated chamigrene sesquiterpenes from Laurencia okamurae have also been reported. thegoodscentscompany.com The synthesis of halogenated chamigrenes, such as elatol, highlights the importance of specific synthetic routes to access these functionalized structures for SAR studies. acs.org

Role of Saturation and Oxygenation in Activity Modulation

Studies on chamigrane-type sesquiterpenes with structural variety in their levels of saturation, halogenation, and oxygenation have been conducted to identify new antiparasitic agents. researchgate.net For example, the isolation of a new 5-acetoxy-2,10-dibromo-3-chloro-7,8-epoxy-α-chamigrene, which contains both halogenation and an epoxide (oxygenation), from Aplysia parvula and Laurencia filiformis suggests that these modifications can occur naturally and contribute to the compound's properties. publish.csiro.au The presence of oxygenated sesquiterpenes alongside sesquiterpene hydrocarbons like alpha-chamigrene in the essential oil of Garcinia gardneriana further indicates the natural variation in oxygenation within this class of compounds. ms-editions.cl While specific detailed data tables directly linking saturation/oxygenation patterns to quantitative activity changes for this compound itself were not extensively found, the literature indicates that these structural variations are key factors explored in SAR studies of chamigrene derivatives.

Stereochemical Effects on Biological Potency

Stereochemistry, particularly the absolute configuration of the quaternary carbon at the spirocenter and other chiral centers, is a critical determinant of the biological activity of chamigrenes. The three-dimensional arrangement of atoms dictates how a molecule interacts with chiral biological environments, such as protein binding sites. The spiro[5.5]undecane core of chamigrenes contains an all-carbon quaternary stereocenter at the junction, which can exist in different enantiomeric forms. wikipedia.orgnih.gov

The biological activity of chamigrenes is often highly dependent on their specific stereochemistry. evitachem.comevitachem.com For instance, the enantioselective synthesis of chamigrene natural products, including this compound, has been a focus of research, highlighting the importance of controlling stereochemistry to obtain specific isomers for biological evaluation. nih.govresearchgate.net While this compound itself has a defined stereochemistry ((6R)-1,5,5,9-tetramethylspiro[5.5]undeca-1,9-diene) nih.gov, other chamigrene analogs and their halogenated or oxygenated derivatives can have multiple chiral centers, and the relative and absolute configurations at these centers influence their biological profiles. Studies on the synthesis of brominated chamigrene sesquiterpenes emphasize the need for stereoselective approaches to access specific enantiomers for SAR studies. researchgate.net The determination of the absolute stereochemistry of chamigrene derivatives, often through techniques like X-ray analysis, is crucial for understanding the precise structural requirements for their biological effects. researchgate.net

Ecological Roles and Biological Significance of Alpha Chamigrene

Involvement in Plant Defense Mechanisms

Plants utilize a wide array of chemical compounds, including terpenoids like alpha-chamigrene, as part of their defense strategies against biotic threats such as herbivores and pathogens. These secondary metabolites can act directly by deterring or poisoning attackers or indirectly by attracting the natural enemies of herbivores. researchgate.netanselfarm.com

Role as Repellents against Herbivores

Sesquiterpenes, a class of compounds that includes this compound, have been reported to function as repellents against herbivores. scispace.comunn.edu.ng The presence of this compound and alpha-cedrene as major compounds in the essential oil from the leaves of Garcinia gardneriana has been associated with the plant's defense mechanism against numerous predators and parasites. Herbivore-induced plant volatile blends, which can include sesquiterpenes, are known to repel herbivores or attract their antagonists. researchgate.netnih.gov

Function as Toxins against Pathogens

Beyond herbivore deterrence, plant-produced sesquiterpenes can also exhibit toxicity towards pathogens, including fungi and bacteria. unn.edu.ng The presence of compounds like this compound in plant essential oils may contribute to the plant's defense against pathogenic fungi and bacteria. While the direct fungicidal or bactericidal activity of this compound itself is a subject of ongoing research, the broader class of sesquiterpenes is recognized for its antimicrobial properties, contributing to the plant's innate immune system. researchgate.netunn.edu.ng

Anti-Epibiosis Activity in Marine Environments

In marine ecosystems, this compound and its derivatives have been isolated from organisms such as red algae and brittle stars. iomcworld.comiomcworld.comevitachem.comresearchgate.netresearchgate.net These marine natural products, particularly halogenated sesquiterpenes from the genus Laurencia, are known to exhibit significant ecological roles, including anti-epibiosis activity. iomcworld.comiomcworld.comresearchgate.netmdpi.com Anti-epibiosis refers to the prevention of settlement and growth of organisms on a surface. This activity is crucial for sessile marine organisms like algae to prevent fouling by other organisms, which can impede light absorption, nutrient uptake, and gas exchange. mdpi.com Studies on Laurencia species have highlighted their terpenoids' pronounced anti-epibiosis effects, suggesting their potential use in developing antifouling solutions. researchgate.netmdpi.com Chamigrene sesquiterpenes isolated from the brittle star Ophionereis reticulata also suggest a potential role in defense, possibly acquired through their diet of red algae. researchgate.net

Interactions with Microbial Communities and Volatile Emissions

This compound has also been identified as a volatile organic compound (VOC) emitted by certain fungi, indicating its involvement in microbial interactions. uliege.beresearchgate.netmdpi.comugent.bedntb.gov.ua For instance, beta-chamigrene (B1209230) (a structural isomer) has been detected in the volatile profiles of Aspergillus flavus strains, and its presence has been linked to aflatoxin B1 production in some studies. mdpi.comugent.be Similarly, this compound has been identified as a potential volatile marker for the biosynthesis of PR toxin in Penicillium roqueforti. researchgate.net The emission of VOCs by fungi can influence their interactions with other microorganisms and the surrounding environment. researchgate.net

The production of volatile compounds, including sesquiterpenes, by plants can also influence associated microbial communities. peerj.comoup.com Interactions between plants and microorganisms in the rhizosphere and within plant tissues are complex, and plant secondary metabolites can play a role in shaping these communities. peerj.comnih.gov While research specifically detailing this compound's influence on plant-associated microbial communities is developing, the broader understanding of terpenoids' roles in these interactions suggests a potential area of significance. peerj.comoup.com

Advanced Analytical Methodologies for Alpha Chamigrene Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

GC-MS is a widely used and powerful technique for the qualitative identification and quantitative measurement of individual components in complex mixtures, including terpenes like alpha-chamigrene. amazonaws.com It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. amazonaws.com In GC-MS, compounds are separated based on their volatility and interaction with the stationary phase in the GC column, and then detected and identified by their mass-to-charge ratio fragmentation patterns in the mass spectrometer. amazonaws.com

This compound has been identified in various matrices using GC-MS, including essential oils from plants like Aegle marmelos and Psidium guajava, and seeds of Nigella sativa. phcogres.com It has also been detected in the analysis of terpene synthases and volatile organic compounds from sources like endophytic fungi and algae. plos.orgnih.govosti.gov The identification is typically achieved by comparing the acquired mass spectra and retention indices to those in spectral libraries like NIST, or by comparison with authentic standards. plos.orgnih.govcopernicus.org

Optimization of Chromatographic Conditions for Complex Mixtures

Optimizing chromatographic conditions in GC-MS is crucial for achieving adequate separation and accurate analysis of this compound within complex samples, which often contain numerous other volatile and semi-volatile compounds, including isomeric terpenes. researchgate.netnist.gov Key parameters that are typically optimized include the choice of GC column, oven temperature program, carrier gas flow rate, and injection technique.

For the analysis of terpenes and sesquiterpenes, non-polar or slightly polar capillary columns, such as those with a 5% phenylmethyl siloxane stationary phase (e.g., HP-5, Rtx-5Sil MS), are commonly used. nih.govscielo.br These columns provide good separation based on boiling point and slight differences in polarity. Column dimensions, including length, internal diameter, and film thickness, also play a significant role in separation efficiency and analysis time. Using narrower columns and thinner films can lead to faster analysis times with minimal method development, while longer columns can increase resolution but extend run times. gcms.cz

The GC oven temperature program is critical for achieving optimal separation of compounds with varying volatilities. A typical temperature program involves starting at a low temperature to retain volatile compounds, followed by a ramped increase to elute higher-boiling components. copernicus.orgscielo.br The ramp rate and hold times at different temperatures need to be carefully optimized to ensure sufficient resolution of closely eluting peaks, which is particularly important in complex mixtures where co-elution can occur. researchgate.netnist.gov

Injection techniques, such as splitless injection, are often employed to maximize the amount of analyte reaching the column, which is important for detecting components present at lower concentrations. nih.gov The injector temperature is also a critical parameter that needs to be set appropriately for efficient vaporization of the sample without causing thermal degradation of the analytes. mdpi.com

The carrier gas flow rate affects the speed of analysis and separation efficiency. Optimizing the flow rate involves finding a balance between these factors, often guided by Van Deemter curves or modern chromatographic theory.

In complex matrices, achieving baseline resolution for all components can be challenging. researchgate.netnist.gov Techniques like selected ion monitoring (SIM) in MS can enhance sensitivity and selectivity for target compounds by monitoring specific characteristic ions, even in the presence of co-eluting substances. mdpi.comum.edu.mo Deconvolution software can also be used to extract pure component spectra from overlapping peaks, aiding in identification and quantification in complex chromatograms. copernicus.orgnist.gov

Quantitative Analysis Techniques (e.g., Internal Standard Method, Calibration Curves)

Quantitative analysis using GC-MS aims to determine the amount or concentration of this compound in a sample. Several techniques are employed for this purpose, with the most common being the external standard method (using calibration curves) and the internal standard method. shimadzu.commtoz-biolabs.com

The external standard method involves preparing a series of standard solutions of known concentrations of the analyte (this compound in this case). These standards are analyzed by GC-MS under the same conditions as the samples, and a calibration curve is constructed by plotting the peak area (or height) of the analyte against its corresponding concentration. shimadzu.commtoz-biolabs.com The concentration of this compound in unknown samples is then determined by measuring its peak area in the sample chromatogram and interpolating the value on the calibration curve. shimadzu.commtoz-biolabs.com This method is relatively simple but can be susceptible to errors caused by variations in injection volume and instrument performance. shimadzu.com

The internal standard method is generally preferred for quantitative GC-MS analysis, especially for complex matrices, as it helps to compensate for variations in sample preparation, injection volume, and instrument fluctuations. shimadzu.commtoz-biolabs.comscioninstruments.com This technique involves adding a known amount of a carefully selected internal standard to all samples and standards before analysis. shimadzu.commtoz-biolabs.comscioninstruments.com The internal standard should be a compound that is not present in the sample matrix, is chemically similar to the analyte, and elutes close to the analyte but is well-separated chromatographically. mtoz-biolabs.comscioninstruments.com A calibration curve is then constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the standards. shimadzu.commtoz-biolabs.combibliotekanauki.pl The concentration of this compound in the unknown sample is determined by calculating the peak area ratio and using the calibration curve. shimadzu.commtoz-biolabs.combibliotekanauki.pl

Research has demonstrated the application of these quantitative techniques for sesquiterpenes. For instance, in the analysis of sesquiterpenes in wines, the method of standard additions was used for quantification. mdpi.com In another study on Atractylodes lancea, calibration curves of major components were used for their quantification, and the contents of other components were estimated using the calibration curve of a similar compound. scielo.brum.edu.mo A single-vial quantitative GC-MS assay has also been developed for terpene synthases, demonstrating the sensitivity and quantitative nature of GC-MS for terpene analysis. nih.gov

Validation of quantitative GC-MS methods is essential to ensure accuracy, precision, linearity, specificity, limit of detection (LOD), and limit of quantification (LOQ). scielo.brum.edu.monih.gov Parameters like repeatability and stability are also assessed. scielo.brum.edu.mo

High Performance Liquid Chromatography (HPLC) for Enantiomeric Ratio Determination

This compound possesses a spirocyclic structure with a quaternary stereocenter, meaning it can exist as enantiomers (stereoisomers that are non-superimposable mirror images). nih.gov The biological activity and properties of enantiomers can differ significantly, making the determination of their individual concentrations or the enantiomeric ratio (e.g., enantiomeric excess, ee) crucial. humanjournals.comchromatographytoday.com While GC can sometimes be used for enantiomeric separation with appropriate chiral stationary phases, HPLC, particularly chiral HPLC, is a powerful and versatile technique for determining the enantiomeric ratio of chiral compounds, including sesquiterpenes. humanjournals.comnih.gov

Chiral HPLC utilizes chiral stationary phases (CSPs) that are designed to interact differently with each enantiomer, leading to their separation as they pass through the column. humanjournals.comyakhak.org Various types of CSPs are available, including those based on derivatized polysaccharides like cellulose (B213188) and amylose (B160209) phenylcarbamates, which have shown effectiveness in separating a wide range of chiral compounds. humanjournals.comyakhak.org

The determination of enantiomeric ratio by chiral HPLC typically involves analyzing a sample on a chiral column and detecting the separated enantiomers, often using UV or Circular Dichroism (CD) detectors. humanjournals.comchromatographytoday.comatlantis-press.com UV detectors measure the absorbance of the compounds, while CD detectors measure the differential absorption of right and left circularly polarized light, which is a property unique to chiral molecules. chromatographytoday.comatlantis-press.com CD detection is particularly useful for analyzing enantiomers as it provides a signal only for chiral compounds and can even be used to determine enantiomeric ratios without achieving baseline peak resolution in some cases. chromatographytoday.comatlantis-press.com

The enantiomeric ratio is determined by calculating the ratio of the peak areas (or heights) of the individual enantiomers in the chromatogram. For accurate quantification of enantiomers, calibration curves can be prepared using standards of known enantiomeric ratios or by analyzing pure enantiomers. atlantis-press.comnih.gov

Research on the synthesis of the chamigrene natural product family has utilized chiral HPLC to determine the enantiomeric excess of synthetic intermediates and the final this compound product. nih.govnih.gov For example, chiral HPLC analysis using a Chiralpak® AD column with an ethanol/hexanes mobile phase was employed to determine the enantiomeric excess of a synthetic intermediate in an enantioselective route to this compound. nih.gov Another study involving the catalytic asymmetric synthesis of this compound also reported measuring enantiomeric ratios by GC or HPLC. nih.gov

Chiral HPLC offers advantages for enantiomeric separation due to its versatility in handling a wide range of compounds, including less volatile ones, and its ability to be coupled with various detectors for comprehensive analysis. humanjournals.com

| Compound Name | PubChem CID |

| This compound | 19912-83-5 |

Data Table Example (Illustrative - Data not directly from search results for this compound quantification):

| Sample ID | This compound Concentration (µg/mL) | Internal Standard Concentration (µg/mL) | This compound Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| Standard 1 | 1.0 | 5.0 | XXX | YYY | XXX/YYY |

| Standard 2 | 2.5 | 5.0 | XXX | YYY | XXX/YYY |

| Standard 3 | 5.0 | 5.0 | XXX | YYY | XXX/YYY |

| Sample A | ? | 5.0 | XXX | YYY | XXX/YYY |

| Sample B | ? | 5.0 | XXX | YYY | XXX/YYY |

Data Table Example (Illustrative - Data not directly from search results for this compound enantiomeric ratio):

| Sample ID | Enantiomer 1 Peak Area | Enantiomer 2 Peak Area | Total Peak Area | Enantiomer 1 % | Enantiomer 2 % | Enantiomeric Excess (ee) |

| Sample X | XXX | YYY | XXX+YYY | (XXX/(XXX+YYY))100 | (YYY/(XXX+YYY))100 | ( |

| Sample Y | XXX | YYY | XXX+YYY | (XXX/(XXX+YYY))100 | (YYY/(XXX+YYY))100 | ( |

Future Research Directions in Alpha Chamigrene Chemistry and Biology

Discovery of Novel Biosynthetic Pathways and Enzymes

Understanding the biosynthetic pathways leading to alpha-chamigrene is crucial for potential biotechnological production and the discovery of novel enzymes. Terpene synthases are key enzymes catalyzing the conversion of prenyl diphosphates into various terpenoids, including sesquiterpenes like this compound nih.gov. While some terpene synthases involved in the biosynthesis of other chamigrene-type sesquiterpenes have been identified, the specific enzymatic mechanisms responsible for this compound biosynthesis have remained less explored nih.gov.

Future research should focus on identifying and characterizing the specific terpene synthases and other enzymes involved in the cyclization and functionalization steps that yield the unique spirocyclic structure of this compound. Techniques such as genomic and transcriptomic analysis of this compound producing organisms, coupled with enzyme activity assays and protein engineering, will be vital. The development of computational tools is expected to facilitate the identification and construction of novel enzymes involved in terpenoid biosynthesis . Advances in enzyme engineering technologies, including rational design and directed evolution, hold promise for optimizing enzyme stability, substrate specificity, and catalytic efficiency for the sustainable production of terpenoids .

Development of More Efficient and Sustainable Enantioselective Synthetic Routes

The structural complexity of this compound, particularly the presence of congested quaternary stereogenic spirocenters, poses significant challenges for chemical synthesis nih.gov. While progress has been made in the total and formal synthesis of chamigrene sesquiterpenes, including catalytic enantioselective approaches, the development of more efficient and sustainable methods remains a key area for future research nih.govnih.gov.

Current research has explored strategies involving stereospecific bromopolyene cyclization and catalytic asymmetric Diels-Alder reactions to construct the spirocyclic core nih.govnih.gov. However, a general enantioselective strategy for the synthesis of the brominated chamigrene sesquiterpenes has been reported as lacking nih.gov. Future efforts should focus on developing novel catalytic systems and reaction methodologies that allow for highly selective and efficient construction of the this compound scaffold with precise control over stereochemistry. The integration of green chemistry principles, such as the use of biodegradable catalysts and solvent-free conditions, is gaining attention in asymmetric synthesis and will be important for developing sustainable routes catalysis.blog. Computational methods can also play a role in designing and predicting the behavior of chiral catalysts catalysis.blog.

In-depth Mechanistic Studies of Biological Interactions and Target Identification

Chamigrene sesquiterpenes exhibit diverse biological activities, including antibacterial, antifungal, antiviral, anthelmintic, and anticancer effects nih.gov. While some studies have investigated the activity of related chamigrene compounds, a comprehensive understanding of the specific biological interactions and molecular targets of this compound is still needed.

Future research should delve into the mechanisms of action of this compound at the molecular level. This involves identifying the specific proteins or pathways that this compound interacts with to exert its biological effects. Techniques such as target identification assays, protein binding studies, and cell-based assays will be crucial. For instance, studies on related chamigrene compounds have utilized fluorescence microscopy to elucidate mechanisms of action, suggesting that proteomic studies could further confirm the effects of bioactive molecules mdpi.com. Understanding these mechanisms is essential for evaluating the therapeutic potential of this compound and guiding the development of analogs with improved activity or specificity.

Application of Chemoinformatics and Computational Chemistry for Predictive SAR Modeling

Chemoinformatics and computational chemistry offer powerful tools for exploring the relationship between the structure of a compound and its biological activity (Structure-Activity Relationship - SAR) syngeneintl.comnih.govnih.gov. These approaches can accelerate the discovery and optimization of bioactive molecules.

Future research on this compound can significantly benefit from the application of chemoinformatics and computational chemistry for predictive SAR modeling. This involves building computational models that can predict the biological activity of this compound analogs based on their chemical structures. Techniques such as QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) modeling, molecular docking, and molecular dynamics simulations can provide insights into how structural modifications affect binding affinity and biological response syngeneintl.communi.cznuchemsciences.com. These methods can help prioritize compounds for synthesis and biological testing, leading to a more efficient research process. Computational studies can also shed light on the origin of reactivity and selectivity in synthetic approaches nih.gov.

Comprehensive Elucidation of Ecological Functions in Diverse Ecosystems

This compound is found in a variety of organisms across different ecosystems, including marine environments and terrestrial plants mdpi.comnih.govpreprints.org. While its presence in these organisms is known, its specific ecological functions are not fully understood.

Q & A

Q. Guidelines for Rigor :

- Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .

- Adhere to journal standards for numerical precision (e.g., ≤3 significant figures unless justified) and statistical reporting (define p-values) .

- Use repositories like ChemBank for data transparency and avoid unreliable commercial sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.